Compound Description: This compound is a potential diuretic-antihypertensive agent. Research has explored its gas chromatographic determination in biological fluids, revealing differences in the disposition of its enantiomers in dogs following a pharmacologically active dose [].
Afatinib
Compound Description: Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for treating locally advanced or metastatic non-small cell lung cancer (NSCLC) []. It is formulated as a dimaleate salt.
4,7-Dichloro-6-nitroquinazoline
Compound Description: This compound is a key intermediate in the synthesis of Afatinib, a drug used for treating non-small cell lung cancer (NSCLC) []. It is also found in synthetic pathways for other 4,7-disubstituted quinazoline derivatives with potential therapeutic applications []. Notably, the compound is known to be highly unstable.
Compound Description: This compound's crystal structure and Hirshfeld surface analysis have been reported, revealing C—H⋯N, C—Cl⋯π interactions and face-to-face π–π stacking interactions between molecules in the crystal lattice [].
Compound Description: The crystal structure of this compound has been analyzed, showing a dihedral angle of 63.29° between the 4-fluorophenyl ring and the nitro-substituted benzene ring []. The crystal packing involves C—H⋯O hydrogen bonds, C—Cl⋯π, C—F⋯π and N—O⋯π interactions.
Compound Description: This compound, an IKur channel blocker, has been investigated for its potential in treating arrhythmias, including atrial fibrillation []. Different crystalline forms of this compound, including dihydrate and anhydrate forms, have been synthesized and studied.
Compound Description: A copolymer derived from (4,7-dichloroquinolin-2-yl)methanol and N-vinyl-2-pyrrolidone (VP) was synthesized and investigated for its potential as a nanocarrier for the anticancer drug α-tocopherol succinate (α-TOS) []. The copolymer demonstrated the ability to form nanoparticles and exhibited cytotoxic effects against MCF-7 breast cancer cells, highlighting its potential in anticancer drug delivery.
Compound Description: This compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit []. It shows promise as a tool for studying NR2B-containing NMDA receptors and their role in neurological processes.
Compound Description: This compound, synthesized via Suzuki–Miyaura reactions from 4,7-dichloro-N-methylisatin, showed anti-HIV activity with an IC50 value of >3.47 μM against HIV-2 but exhibited cytotoxicity to MT-4 cells at a CC50 value of 13.43 μM [].
Compound Description: This compound, a [, ]dithiolo[3,4-b]pyridine-5-carboxamide derivative, was synthesized and its structure confirmed by X-ray crystallography []. The compound demonstrated moderate herbicide safening effects against 2,4-D.
Relevance: This compound is not structurally related to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline. It lacks the quinazoline core and incorporates a [, ]dithiolo[3,4-b]pyridine-5-carboxamide moiety instead.
Compound Description: The crystal structure of this compound has been studied, revealing a dihedral angle of 56.13° between the 4-fluorophenyl and 4-chlorophenyl rings []. C—H⋯Cl hydrogen bonds and face-to-face π–π stacking interactions stabilize its crystal packing.
β,4-Dichloro-2-isothiocyanatocinnamaldehyde
Compound Description: This compound is formed as an intermediate during the ring scission of 4,7-Dichloroquinoline upon reaction with thiophosgene and barium carbonate [, ]. It serves as a versatile precursor for synthesizing various 2-substituted 4-formylmethylene-4H-3,1-benzothiazines by reacting with diverse nucleophiles [, ].
Compound Description: This compound exhibited high non-selective anticancer activity against 60 cancer cell lines, with a mean growth inhibition of -10.53% []. Further in vitro studies indicated its efficacy in inhibiting the growth of various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, renal, and breast cancer cells [].
Compound Description: This compound demonstrated significant non-selective anticancer activity against 60 cancer cell lines, exhibiting a mean growth inhibition of 46.24% [].
Compound Description: A novel synthetic method for this compound was developed using 3-hydroxy-4-methoxybenzonitrile as the starting material []. The method involves a series of reactions, including nitration, reduction, and coupling with an imine complex, to yield the target compound [].
Compound Description: This compound, synthesized from 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-2-ol, has been structurally characterized []. Its crystal structure reveals an almost ideal chair conformation for the morpholine unit, stabilized by N—H⋯Cl and O—H⋯Cl intermolecular hydrogen bonding.
Compound Description: This chalcone derivative has a dihedral angle of 43.35° between the two benzene rings []. Its crystal structure is characterized by antiparallel chains of molecules linked via Cl⋯F contacts and weak C—H⋯O and C—H⋯Cl intramolecular interactions.
Compound Description: Synthesized using microwave irradiation, these derivatives exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa []. Their structures were confirmed using IR, 1H NMR, and mass spectrometry.
1-(5'-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone crystalline form
Compound Description: A novel crystalline form of this compound has been developed for potential use in treating parasitic infections [].
Compound Description: This compound undergoes living polymerization using potassium 4-methoxyphenoxide as an initiator []. The polymerization process exhibits a combination of fast initiation and slow propagation rates, allowing for controlled molecular weight and end-group fidelity.
Compound Description: This chalcone derivative crystallizes with its C=C double bond in the E configuration []. Its crystal structure reveals C—H⋯O hydrogen bonds forming chains along the c axis, while a π–π interaction between polyhalogenated benzene rings and C—H⋯π interactions further stabilize the packing. The dichlorosubstituted ring exhibits partial disorder over two sets of sites.
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, exhibiting a dihedral angle between the benzene rings of 58.0° and 52.0° in each molecule []. The crystal packing is primarily stabilized by van der Waals interactions, with a C—H⋯Cl intramolecular interaction also observed.
Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity []. Among them, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) demonstrated the most potent activity against Proteus vulgaris and Bacillus subtilis.
4,7-Dibromo-1,10-phenanthroline
Compound Description: This compound is synthesized via a transhalogenation reaction from its dichloro analog, 4,7-dichloro-1,10-phenanthroline []. This method offers a cost-effective and environmentally friendly approach to preparing 4,7-dibromo-1,10-phenanthroline, which is a valuable building block in coordination chemistry and materials science.
7-Chloro-4-hydroxy-1,10-phenanthroline
Compound Description: This compound is synthesized via a selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline []. This method offers an efficient and environmentally benign way to obtain 7-chloro-4-hydroxy-1,10-phenanthroline, a valuable building block in supramolecular chemistry and catalysis.
Compound Description: This compound is an active pharmaceutical ingredient used in new solid pharmaceutical formulations for cancer treatment []. The formulations are designed for immediate release of BIBW 2992, aiming for at least 85% dissolution within 30 minutes in vitro.
3,6-Dichloro-N-(4-fluorophenyl)picolinamide
Compound Description: This compound's crystal structure has been elucidated []. It exhibits a dihedral angle of 42.5° between the phenyl and pyridine rings and features an intramolecular N—H⋯N hydrogen bond. C—H⋯O, C—H⋯F, and C—Cl short contacts contribute to the stability of the crystal structure.
Compound Description: This compound was synthesized under microwave irradiation and its crystal structure determined []. It exhibits N—H⋯O hydrogen-bonded dimers and features C—H⋯O and C—H⋯π interactions in its crystal packing.
4,5-, 4,6-, 4,7- and 5,7-Dichloro-2-aminobenzothiazoles
Compound Description: These compounds serve as precursors for synthesizing a range of orange-red to blue disperse dyes []. The dyes are obtained by diazotizing these compounds and coupling them with N-substituted anilines.
Compound Description: Fiscalin B is a naturally occurring quinazolinone, while its chloro derivative, compound 2, is a synthetic analog with antibacterial properties []. The absolute configuration of naturally occurring Fiscalin B was determined as (1S,4R)-1 through X-ray crystallography and electronic circular dichroism (ECD) studies.
Compound Description: These compounds were synthesized and their cytotoxic activity against the MDA-MB-231 cancer cell line and the WI26 VA4 normal cell line was studied []. Molecular docking studies were also conducted to evaluate their interactions with casein kinase 2 (CK2).
Compound Description: The enantiomers of this compound, (R)-8 and (S)-8, were synthesized from 4,7-dichloro-3-iodoquinoline and the enantiomers of 2-[(4-aminopentyl)ethylamino]ethanol []. The synthesis involved the formation of 2-[[4-[(7-chloro-3-iodo-4-quinolinyl)amino]pentyl]ethylamino]ethanol enantiomers followed by reductive deiodination with tritium gas.
Compound Description: These compounds were synthesized via nucleophilic substitution reactions of 4,7-dichloro-3,8-diphenyl-1,2-diazocine with various imides [, ]. Their thermal decomposition pathways were studied, revealing their potential to rearrange into pyridine derivatives.
2-Amino-4,6-dichloro-7-methoxy-1,3-diazazulene
Compound Description: This compound was unexpectedly obtained as the sole product from the condensation reaction of either 2,4-dichloro-5,7-dimethoxytropone or 3,5-dichloro-2,6-dimethoxytropone with guanidine []. This result highlights the influence of remote methoxy groups on the regioselectivity of nucleophilic attack in these reactions.
Compound Description: LJJ-10 is a novel synthetic compound that exhibits potent anti-metastatic effects in human osteosarcoma U-2 OS cells []. It achieves this by targeting the insulin-like growth factor-I receptor (IGF-1R) and downstream signaling pathways, leading to the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9, crucial enzymes involved in cancer cell invasion and metastasis.
Compound Description: This compound has a dihedral angle of 86.37° between its aromatic rings []. In the crystal structure, C—H⋯O contacts link the molecules into chains, and the shortest inter-centroid distance between aromatic rings is 3.6686 Å.
Compound Description: This chalcone derivative features a 2,6-dichloro-3-fluorophenyl substituent and adopts an E conformation about the C=C bond []. In its crystal structure, C—H⋯F and C—H⋯Cl contacts form undulating sheets, and C—H⋯π interactions are observed.
Compound Description: This chalcone derivative has two independent molecules in its asymmetric unit []. The fluorine atom in the 2,6-dichloro-3-fluorophenyl ring exhibits positional disorder, resulting in 0.5 occupancy for both F and H atoms at the meta positions.
Compound Description: This radiolabeled compound was synthesized for pharmacokinetic and pharmacodynamic evaluation [].
4,7-Dichloro-[3-14C]-quinoline
Compound Description: This compound serves as a key intermediate in the synthesis of the radiolabeled compound 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine [].
6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and methyl esters
Compound Description: These compounds were synthesized by fusing 4-aryl-2,4-dioxobutanoic acids (or their methyl esters) with 1H-tetrazol-5-amine and aromatic aldehydes []. This reaction provides access to a diverse library of tetrazolo[1,5-a]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry due to their potential for various biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.